molecular formula C15H17NOS2 B2883229 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 1797074-34-0

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2883229
CAS RN: 1797074-34-0
M. Wt: 291.43
InChI Key: IIWJWLADQUVWIQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, also known as CP 544326, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopropyl amides and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The utility of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide and its derivatives in synthesizing heterocyclic compounds is significant. One study details the synthesis of polyfunctionally substituted heterocyclic compounds, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This synthesis involves regioselective attacks and cyclization, highlighting the compound's versatility in forming structurally diverse heterocycles with potential antitumor activities (Shams et al., 2010).

Conformational Analysis for Drug Development

The conformational analysis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide derivatives plays a critical role in developing novel pharmaceuticals. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists. Through conformational analysis, researchers identified compounds with significant analgesic effects, demonstrating the compound's application in opioid receptor targeting (Costello et al., 1991).

Acetylation and Antimalarial Drug Synthesis

The compound and its related analogs are utilized in the chemoselective acetylation of amino groups, leading to intermediates essential for antimalarial drug synthesis. This application showcases the role of such compounds in medicinal chemistry, particularly in synthesizing drugs with potential antimalarial properties (Magadum & Yadav, 2018).

Anticancer Drug Development

Another notable application involves the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating the compound's potential as an anticancer drug. This research underscores the importance of structural analysis and in silico studies in identifying compounds with promising biological activities (Sharma et al., 2018).

properties

IUPAC Name

N-cyclopropyl-2-thiophen-3-yl-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c17-15(10-12-6-9-18-11-12)16(13-3-4-13)7-5-14-2-1-8-19-14/h1-2,6,8-9,11,13H,3-5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWJWLADQUVWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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